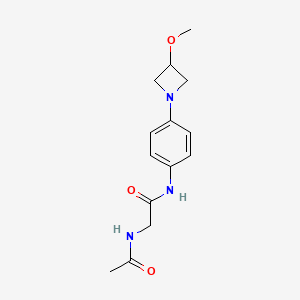

2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide

Description

2-Acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide is a synthetic acetamide derivative characterized by a phenyl ring substituted with a 3-methoxyazetidin-1-yl group. The methoxy group at position 3 of the azetidine may enhance solubility and influence intermolecular interactions. This compound belongs to a broader class of N-arylacetamides, which are frequently explored for pharmacological activities, including analgesic and anti-inflammatory effects .

Properties

IUPAC Name |

2-acetamido-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-10(18)15-7-14(19)16-11-3-5-12(6-4-11)17-8-13(9-17)20-2/h3-6,13H,7-9H2,1-2H3,(H,15,18)(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHXWUVYEKQHGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC1=CC=C(C=C1)N2CC(C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(3-methoxyazetidin-1-yl)aniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently acetylated to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The acetamido group can be reduced to an amine under appropriate conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related N-arylacetamides, focusing on substituents, molecular weights, and reported activities:

Key Observations:

- Substituent Effects: The target compound’s 3-methoxyazetidine group is structurally distinct from bulkier substituents like benzyloxy () or sulfonamide-linked piperazine ().

- Electronic Properties : The methoxy group in the azetidine ring could donate electron density via resonance, contrasting with electron-withdrawing groups like sulfonyl () or chloro (). This may influence solubility and receptor interactions .

Pharmacological Activity Trends

While direct pharmacological data for the target compound is absent in the provided evidence, trends from related compounds suggest:

- Analgesic Potential: Compounds with sulfonamide-linked piperazine (e.g., Compound 35, ) exhibit analgesic activity, likely via COX inhibition or opioid receptor modulation. The azetidine group’s rigidity could mimic piperazine’s pharmacophore while offering metabolic stability .

- Anti-inflammatory Activity: Substituted acetamides with polar groups (e.g., methoxy, hydroxyl) often show anti-inflammatory effects. For instance, paracetamol derivatives in highlight the role of phenolic and chloro substituents in modulating activity .

Physicochemical Properties

- Solubility : The methoxyazetidine group may improve aqueous solubility compared to hydrophobic substituents like benzyloxy () or trifluoromethyl ().

- Melting Point : Analogous compounds (e.g., ’s derivative) melt between 124–125°C, suggesting the target compound may exhibit similar thermal stability .

Biological Activity

2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C13H16N2O3

- Molecular Weight : 248.28 g/mol

- IUPAC Name : this compound

The compound features an acetamido group and a methoxyazetidine moiety, which may contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- Enzyme Inhibition : Many acetamides act as inhibitors of specific enzymes, which can lead to altered metabolic pathways.

- Receptor Modulation : The presence of the azetidine ring suggests potential interactions with neurotransmitter receptors.

Antitumor Activity

A study examining derivatives of acetamides found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was primarily through the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Another aspect of the biological activity includes anti-inflammatory properties. Compounds in the acetamide class have been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Case Studies

-

Cytotoxicity in Cancer Cells

- A study tested the compound against human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values around 20 µM.

- Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, increasing levels of cytochrome c in the cytosol.

-

Anti-inflammatory Activity

- In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6.

- Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.